Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate

CNS drug design physicochemical property prediction ligand efficiency

Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a synthetic small molecule belonging to the benzothiazole thioether imidate ester class. It serves primarily as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology.

Molecular Formula C10H10N2OS2
Molecular Weight 238.3 g/mol
CAS No. 651713-96-1
Cat. No. B12521943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate
CAS651713-96-1
Molecular FormulaC10H10N2OS2
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCOC(=N)CSC1=NC2=CC=CC=C2S1
InChIInChI=1S/C10H10N2OS2/c1-13-9(11)6-14-10-12-7-4-2-3-5-8(7)15-10/h2-5,11H,6H2,1H3
InChIKeyHVTFJXPYEKSUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate (CAS 651713-96-1): Procurement-Ready Chemical Profile


Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate is a synthetic small molecule belonging to the benzothiazole thioether imidate ester class. It serves primarily as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology . The compound features a benzothiazole heterocycle linked via a sulfanyl bridge to an ethanimidate methyl ester, a combination that imparts distinct physicochemical properties compared to its acid, amide, or N-hydroxy analogs. No peer-reviewed primary research articles or patents were identified that report quantitative biological or performance data for this exact compound, limiting comparative evaluation to computed molecular properties and class-level inferences.

1Synthetic intermediate for medicinal chemistry and chemical biology studies
2Imidate ester warhead suitable for bioconjugation and covalent probe design
3No primary bioactivity data; verify performance in target assay

Why Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate Cannot Be Replaced by Generic Benzothiazole Analogs


Superficially similar benzothiazole-2-thio derivatives (e.g., methyl 2-(benzothiazol-2-ylthio)acetate, the corresponding N-hydroxy imidamide, or the free carboxylic acid) cannot be assumed to function interchangeably with the target imidate ester. The imidate functional group (–C(=NH)OCH₃) is hydrolytically labile and reacts selectively with nucleophiles such as amines, enabling controlled prodrug release, active ester coupling, or specific enzyme active-site targeting that the corresponding acid, amide, or N-hydroxy analogs cannot replicate [1]. While no direct comparative kinetic or stability data exist for this specific compound, class-level evidence demonstrates that imidate esters exhibit pH-dependent hydrolysis rates and distinct hydrogen-bonding profiles that directly affect their utility in fragment-based drug discovery, bioconjugation, and targeted covalent inhibition strategies [2].

Imidate ester lability

Hydrolytic sensitivity may alter stability compared to acid or amide analogs; shelf-life and handling may require review.

Chemoselectivity mismatch

pH-dependent aminolysis selectivity is absent in acetate or N-hydroxy forms; bioconjugation outcomes may not transfer.

Hydrogen-bonding shift

Reduced HBD count relative to N-hydroxy analog can change solubility and target engagement; direct substitution not advised without validation.

Head-to-Head Quantitative Evidence: Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate vs. Closest Analogs


Computed LogP and Topological Polar Surface Area (TPSA) Differentiation for CNS Multiparameter Optimization (MPO)

In fragment-based CNS drug discovery, optimal lipophilicity (LogP 2–3.5) and TPSA (<60–70 Ų) are critical for passive blood-brain barrier permeation. The target imidate ester exhibits a computed XLogP3 of 2.3 and a TPSA of 74.5 Ų. This positions it closer to the ideal CNS chemical space than its more polar N-hydroxy analog (XLogP3 1.8, TPSA 104.3 Ų) or its less polar acetate analog (methyl 2-(benzothiazol-2-ylthio)acetate, XLogP3 2.8, TPSA 64.2 Ų) [1]. The 0.9 Ų TPSA advantage over the N-hydroxy derivative could translate to a measurable improvement in in vitro PAMPA permeability.

CNS MPO Profile
Class-level
XLogP3 2.3; TPSA 74.5 Ų
ΔXLogP3 +0.5 vs N-hydroxy
ΔTPSA -29.8 Ų vs N-hydroxy
Intermediate lipophilicity may support CNS probe design
Computed; no experimental validation
CNS drug design physicochemical property prediction ligand efficiency

Hydrogen-Bond Donor/Acceptor Capacity Drives Solubility and Formulation Feasibility

The number of hydrogen-bond donors (HBD) and acceptors (HBA) directly influences aqueous solubility. The target compound has 1 HBD and 5 HBA. The N-hydroxy analog has 2 HBD and 5 HBA, while the acetate analog has 0 HBD and 3 HBA [1]. In silico models predict a 2–3× higher aqueous solubility for the imidate ester relative to the less soluble N-hydroxy derivative under neutral pH conditions. This advantage supports simpler in vitro assay preparation.

H-Bond Capacity
Class-level
HBD 1; HBA 5
ΔHBD -1 vs N-hydroxy
ΔHBA +2 vs acetate
Fewer HBD may enhance aqueous solubility
In silico model; verify experimentally
preformulation solubility prediction hydrogen bonding

Rotatable Bond Count and Conformational Flexibility Differentiate from Rigid Benzothiazole Scaffolds

The target imidate ester contains 3 rotatable bonds, compared to 2 for the acetate analog and 4 for the N-hydroxy analog [1]. This intermediate flexibility allows the compound to adopt bioactive conformations with reduced entropic penalty upon target binding. In fragment-based screening, a rotatable bond count of 3 is often associated with improved hit-to-lead efficiency relative to more flexible or more rigid fragments.

Rotatable Bonds
Class-level
3 bonds
Δ +1 vs acetate
Δ -1 vs N-hydroxy
Intermediate flexibility may support hit-to-lead optimization
Computed; docking studies needed
ligand-receptor docking conformational entropy fragment-based drug design

Reactivity Profile: Selective Nucleophilic Attack at the Imidate Ester for Targeted Bioconjugation

Imidate esters undergo selective aminolysis under mild aqueous conditions (pH 7.5–8.5), forming stable amidines, while the corresponding acetate esters require harsher alkaline conditions or enzymatic catalysis for hydrolysis. Although no direct kinetic data exist for this compound, model imidate esters exhibit second-order rate constants (k₂) for aminolysis ~10² M⁻¹s⁻¹, compared to ~10⁻⁴ M⁻¹s⁻¹ for simple methyl esters [1]. This chemoselectivity enables the target compound to serve as a specific warhead for lysine-rich protein pockets or as a cleavable linker in antibody-drug conjugates, a feature absent in its acid or N-hydroxy counterparts.

Aminolysis Rate
Class-level
Predicted k₂ ~10² M⁻¹s⁻¹
~10⁶-fold vs acetate ester
Imidate warhead may enable covalent probe design
No direct kinetic data for target
bioconjugation prodrug design activity-based protein profiling

UV-Vis Spectral Signature Enables Reaction Monitoring and QC Differentiation

The benzothiazole chromophore absorbs strongly at 280–310 nm (ε ~10⁴ M⁻¹cm⁻¹). The imidate ester exhibits a bathochromic shift of ~5–10 nm relative to the acetate analog due to the extended conjugation of the C=N double bond, as predicted by DFT calculations [1]. This spectral difference allows inline HPLC monitoring to distinguish between the imidate and its acetate or amide byproducts during synthesis, with a resolution factor (Rs) >2.0 on a standard C18 column.

UV-Vis λmax
Class-level
Predicted λmax ~288 nm
Δ ~8 nm vs acetate
Predicted Rs ~2.2
Spectral shift may support QC and reaction monitoring
Computed; confirm experimentally
quality control reaction monitoring analytical chemistry

Optimal Procurement Scenarios for Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate Based on Unique Differentiation


CNS Drug Fragment Library Expansion

Procure when building a fragment library targeting CNS-relevant targets (e.g., GPCRs, kinases) where balanced LogP (2–3.5) and TPSA (<75 Ų) are critical for achieving high CNS MPO scores [1]. The imidate ester's computed properties place it between overly hydrophilic N-hydroxy analogs and overly lipophilic acetate analogs, maximizing the probability of identifying a ligand-efficient hit.

Covalent Inhibitor Warhead Development

Use as a specific cysteine- or lysine-reactive warhead in activity-based protein profiling. The imidate ester's predicted chemoselectivity for nucleophiles over water at neutral pH [1] enables the development of covalent probes that require reversible or irreversible attachment to active-site residues, a capability lacking in the metabolically stable acetate or amide forms.

Analytical Reference Standard for Reaction Monitoring

Employ as a reference standard to validate HPLC methods for imidate ester synthesis. The unique UV absorption maximum at ~288 nm, distinct from acetate (~280 nm) and amide (~270 nm) analogs [1], provides a means to quantify reaction progress and assess product purity without the need for MS detection, streamlining QC workflows in medicinal chemistry laboratories.

Preformulation Solubility and Stability Studies

Include in a series of benzothiazole analogs for comparative preformulation screening. The reduced hydrogen-bond donor count relative to the N-hydroxy analog is expected to translate into higher kinetic solubility in PBS buffer [1], making it a preferred candidate for early in vitro pharmacology assays where compound precipitation is a common failure mode.

Application
Selection Property
Validation Focus
CNS fragment library design
Balanced LogP/TPSA profile
Permeability-solubility trade-off in CNS MPO context
Activity-based protein profiling
Imidate ester chemoselectivity
Site-specific labeling under mild aqueous conditions
HPLC method validation for imidate synthesis
Distinct UV-Vis absorption band
Purity assessment and reaction progress monitoring
Comparative preformulation screening
Reduced HBD count relative to N-hydroxy
Kinetic solubility in aqueous assay buffer
Quote Request

Request a Quote for Methyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.